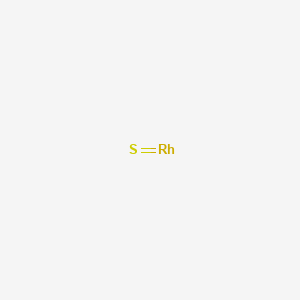
2-Oxo-2H-1-benzopyran-7-yl tetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-2H-1-benzopyran-7-yl tetradecanoate is a chemical compound that belongs to the class of benzopyran derivatives, commonly known as coumarins. These compounds are characterized by a benzene ring fused with a pyrone ring, forming a two-ring system. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-1-benzopyran-7-yl tetradecanoate typically involves the esterification of 7-hydroxy-2H-1-benzopyran-2-one (also known as 7-hydroxycoumarin) with tetradecanoic acid (myristic acid). The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
2-Oxo-2H-1-benzopyran-7-yl tetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzopyran derivatives.
科学的研究の応用
2-Oxo-2H-1-benzopyran-7-yl tetradecanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of enzyme activities and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Oxo-2H-1-benzopyran-7-yl tetradecanoate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, such as carbonic anhydrase and monoamine oxidase, leading to its therapeutic effects. Additionally, it can modulate reactive oxygen species (ROS) levels, contributing to its antioxidant activity. The exact molecular targets and pathways may vary depending on the specific application and context.
類似化合物との比較
2-Oxo-2H-1-benzopyran-7-yl tetradecanoate can be compared with other similar compounds, such as:
Coumarin: The parent compound of benzopyran derivatives, known for its anticoagulant and fragrance properties.
7-Hydroxycoumarin: A hydroxylated derivative with enhanced fluorescence properties, used in various biological and chemical applications.
4-Methylumbelliferone: A methylated coumarin derivative with applications in enzyme assays and as a fluorescent marker.
The uniqueness of this compound lies in its specific ester linkage with tetradecanoic acid, which imparts distinct chemical and biological properties compared to other coumarin derivatives.
特性
CAS番号 |
36323-83-8 |
|---|---|
分子式 |
C23H32O4 |
分子量 |
372.5 g/mol |
IUPAC名 |
(2-oxochromen-7-yl) tetradecanoate |
InChI |
InChI=1S/C23H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(24)26-20-16-14-19-15-17-23(25)27-21(19)18-20/h14-18H,2-13H2,1H3 |
InChIキー |
XEDYKFVMNLAXKG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[4-(chloromethyl)phenyl]methanone](/img/structure/B14676602.png)
![Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B14676610.png)
![Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14676613.png)

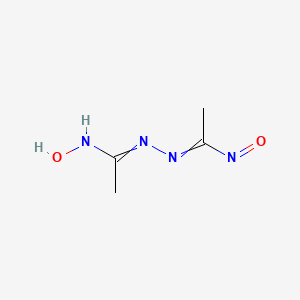

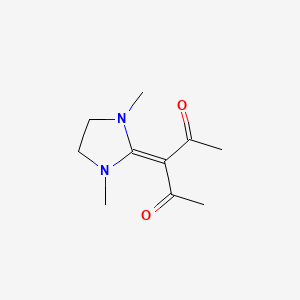
![2-Oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylic acid](/img/structure/B14676640.png)
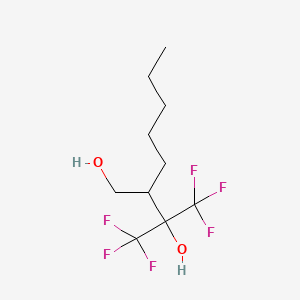
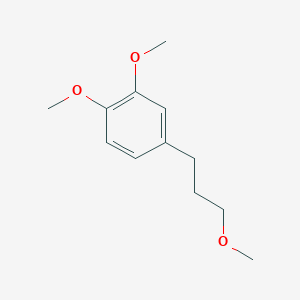
![N-[(4-Methoxybenzene-1-sulfonyl)carbamoyl]-3-methylbut-2-enamide](/img/structure/B14676667.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)
